molecular formula C11H23NO2S B13751252 S-Octyl-L-cysteine

S-Octyl-L-cysteine

Cat. No.: B13751252
M. Wt: 233.37 g/mol
InChI Key: PFMAZAQGZRPUCY-JTQLQIEISA-N
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Description

S-Octyl-L-cysteine: is an organic compound derived from L-cysteine, an amino acid containing a thiol group. The addition of an octyl group to the sulfur atom of L-cysteine enhances its hydrophobic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Octyl-L-cysteine typically involves the alkylation of L-cysteine with an octyl halide. The reaction is carried out in an alkaline medium to deprotonate the thiol group of L-cysteine, allowing it to react with the octyl halide. The general reaction scheme is as follows:

L-Cysteine+Octyl HalideThis compound+Halide Ion\text{L-Cysteine} + \text{Octyl Halide} \rightarrow \text{this compound} + \text{Halide Ion} L-Cysteine+Octyl Halide→this compound+Halide Ion

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-Octyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiol groups.

    Substitution: Alkylated cysteine derivatives.

Scientific Research Applications

Chemistry: S-Octyl-L-cysteine is used as a building block in the synthesis of more complex molecules. Its hydrophobic properties make it useful in the study of membrane proteins and other hydrophobic interactions.

Biology: In biological research, this compound is used to study the effects of hydrophobic modifications on protein function and stability. It can also be used as a model compound to investigate the role of cysteine modifications in cellular processes.

Medicine: this compound has potential applications in drug delivery systems due to its ability to interact with lipid membranes. It may also be used in the development of new therapeutic agents targeting cysteine-containing proteins.

Industry: In industrial applications, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It may also be used in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of S-Octyl-L-cysteine involves its interaction with thiol groups in proteins and other biomolecules. The hydrophobic octyl group allows it to interact with lipid membranes, potentially altering membrane properties and protein function. The thiol group can form disulfide bonds or undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

    S-allyl-L-cysteine: Found in garlic, known for its antioxidant properties.

    S-propyl-L-cysteine: Another sulfur-containing amino acid derivative with potential health benefits.

    S-acetyl-L-cysteine: Used as a mucolytic agent and antioxidant.

Uniqueness: S-Octyl-L-cysteine is unique due to its hydrophobic octyl group, which enhances its ability to interact with lipid membranes and hydrophobic environments. This property distinguishes it from other cysteine derivatives and expands its range of applications in research and industry.

Properties

Molecular Formula

C11H23NO2S

Molecular Weight

233.37 g/mol

IUPAC Name

(2R)-2-amino-3-octylsulfanylpropanoic acid

InChI

InChI=1S/C11H23NO2S/c1-2-3-4-5-6-7-8-15-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

PFMAZAQGZRPUCY-JTQLQIEISA-N

Isomeric SMILES

CCCCCCCCSC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCSCC(C(=O)O)N

Origin of Product

United States

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